9-Anthracenecarbonitrile, 9-butyl-9,10-dihydro-
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Overview
Description
9-Anthracenecarbonitrile, 9-butyl-9,10-dihydro- is a derivative of anthracene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a nitrile group (-CN) attached to the anthracene ring system, along with a butyl group and a partially hydrogenated anthracene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Anthracenecarbonitrile, 9-butyl-9,10-dihydro- typically involves the following steps:
Starting Material: Anthracene is used as the starting material.
Nitrile Introduction: The nitrile group is introduced through a reaction with cyanogen bromide (BrCN) in the presence of a base such as potassium carbonate (K2CO3).
Butylation: The butyl group is introduced via a Friedel-Crafts alkylation reaction using butyl chloride (C4H9Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Partial Hydrogenation: The anthracene ring is partially hydrogenated using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in batch or continuous reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-Anthracenecarbonitrile, 9-butyl-9,10-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the nitrile group to an amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Friedel-Crafts alkylation or acylation using alkyl or acyl halides and a Lewis acid catalyst.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Various substituted anthracene derivatives depending on the electrophile used.
Scientific Research Applications
9-Anthracenecarbonitrile, 9-butyl-9,10-dihydro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a fluorescent probe for biological imaging.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mechanism of Action
The mechanism of action of 9-Anthracenecarbonitrile, 9-butyl-9,10-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The compound’s aromatic structure allows it to intercalate into DNA, affecting its replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
9-Anthracenecarbonitrile: Lacks the butyl group and partial hydrogenation.
9,10-Anthracenedicarbonitrile: Contains two nitrile groups instead of one.
Anthracene-9-carboxaldehyde: Contains an aldehyde group instead of a nitrile group.
Uniqueness
9-Anthracenecarbonitrile, 9-butyl-9,10-dihydro- is unique due to the combination of its nitrile and butyl groups along with partial hydrogenation. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
139642-81-2 |
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Molecular Formula |
C19H19N |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
9-butyl-10H-anthracene-9-carbonitrile |
InChI |
InChI=1S/C19H19N/c1-2-3-12-19(14-20)17-10-6-4-8-15(17)13-16-9-5-7-11-18(16)19/h4-11H,2-3,12-13H2,1H3 |
InChI Key |
RPRPSBDZMSPXTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(C2=CC=CC=C2CC3=CC=CC=C31)C#N |
Origin of Product |
United States |
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